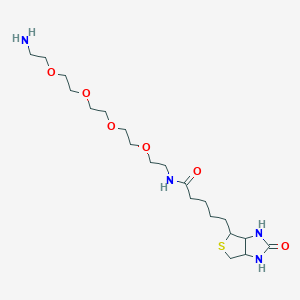

Biotin-PEG4-Amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Biotin-PEG4-Amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple ethoxy groups and a hexahydrothieno[3,4-d]imidazole moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-PEG4-Amine typically involves multi-step organic reactions. The process begins with the preparation of the hexahydrothieno[3,4-d]imidazole core, followed by the sequential addition of ethoxy groups. The final step involves the coupling of the aminoethoxy chain to the pentanamide backbone under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

Biotin-PEG4-Amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert certain functional groups to their reduced forms.

Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic reagents such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Biotin-PEG4-Amine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Biotin-PEG4-Amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- **N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)butanamide

- **N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)hexanamide

Uniqueness

The uniqueness of Biotin-PEG4-Amine lies in its specific combination of functional groups and structural features

Biologische Aktivität

Biotin-PEG4-Amine is a bifunctional compound that combines biotin with a polyethylene glycol (PEG) spacer, specifically PEG4. This structure enhances its utility in various biological applications, particularly in protein labeling and drug delivery. The following sections detail the biological activity of this compound, supported by research findings, case studies, and relevant data.

Overview of this compound

This compound serves as a biotinylation reagent that facilitates the conjugation of biotin to various biomolecules, including proteins, nucleic acids, and other macromolecules. The incorporation of a PEG spacer not only improves solubility but also reduces steric hindrance and aggregation during reactions. This property is crucial for maintaining the biological activity of the conjugated molecules.

This compound operates through the formation of stable amide bonds with primary amines in target biomolecules. The reaction typically involves N-hydroxysuccinimide (NHS) esters, which react efficiently with amine groups under physiological conditions. This mechanism allows for precise labeling without significantly disrupting the native functions of proteins or other biomolecules.

Biological Applications

1. Protein Labeling and Detection

- This compound is widely used for labeling proteins due to its ability to form strong interactions with avidin or streptavidin, which are commonly used in various detection assays. The small size of biotin minimizes interference with protein function while providing a robust method for detection and purification.

2. Drug Delivery Systems

- The PEG component enhances the pharmacokinetics of drug delivery systems by improving solubility and reducing immunogenicity. Studies have shown that biotinylated drugs can be targeted to cells expressing biotin receptors, enhancing cellular uptake and therapeutic efficacy .

Table 1: Comparative Study on Protein Conjugates

| Protein Type | Conjugate Type | Intracellular Uptake | Tissue Penetration |

|---|---|---|---|

| Cationic Protein | Bio-PEG-LZ | Lower than unmodified | Reduced |

| Anionic Protein | Bio-PEG-BSA | Significantly improved | Comparable to unmodified |

| Control | Unmodified LZ/BSA | Baseline | Baseline |

This table summarizes findings from a study comparing the intracellular uptake and tissue penetration of biotinylated versus non-biotinylated proteins. Notably, Bio-PEG-BSA demonstrated superior cellular uptake due to favorable interactions with cell surface biotin receptors .

Case Study: Detection of Biotinylated Proteins

A study utilized this compound for direct detection of biotinylated proteins via mass spectrometry. The results indicated a more than 20-fold increase in detection sensitivity compared to conventional methods, showcasing the effectiveness of biotinylation in enhancing analytical techniques .

Advantages of Using this compound

- Increased Solubility : The PEG spacer significantly enhances the solubility of biotinylated compounds in aqueous environments, making them suitable for various biological assays .

- Reduced Aggregation : The flexible PEG chain minimizes aggregation during storage and handling, ensuring consistent performance in experiments .

- Preservation of Biological Activity : The small size of the biotin moiety allows for effective labeling without compromising the functional integrity of proteins .

Eigenschaften

IUPAC Name |

N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38N4O6S/c21-5-7-27-9-11-29-13-14-30-12-10-28-8-6-22-18(25)4-2-1-3-17-19-16(15-31-17)23-20(26)24-19/h16-17,19H,1-15,21H2,(H,22,25)(H2,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGZXRGPGZMYTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCN)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.